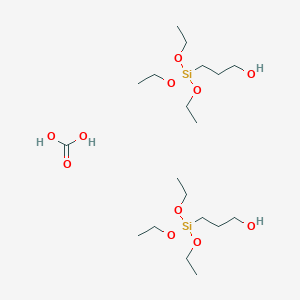
carbonic acid;3-triethoxysilylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid;3-triethoxysilylpropan-1-ol is a compound with the molecular formula C9H22O4Si. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both carbonic acid and a triethoxysilyl group, making it a versatile molecule for various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;3-triethoxysilylpropan-1-ol typically involves the reaction of triethoxysilane with allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Triethoxysilane (CAS#998-30-1) and allyl alcohol (CAS#107-18-6).
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as a platinum-based catalyst, at a temperature range of 60-80°C.
Product: The reaction yields 3-triethoxysilylpropan-1-ol with high purity
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The industrial production also emphasizes safety measures and environmental considerations to minimize any potential hazards .
化学反应分析
Types of Reactions
Carbonic acid;3-triethoxysilylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The triethoxysilyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different silane compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted silane compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
Carbonic acid;3-triethoxysilylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its excellent bonding properties
作用机制
The mechanism of action of carbonic acid;3-triethoxysilylpropan-1-ol involves its interaction with various molecular targets and pathways. The triethoxysilyl group can form strong bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is particularly useful in the modification of surfaces and the development of advanced materials .
相似化合物的比较
Similar Compounds
3-(Trimethoxysilyl)-1-propanethiol: This compound has similar silane functionality but with a thiol group instead of a hydroxyl group.
3-(Triethoxysilyl)propylamine: This compound contains an amine group, offering different reactivity and applications compared to carbonic acid;3-triethoxysilylpropan-1-ol
Uniqueness
This compound is unique due to its combination of carbonic acid and triethoxysilyl functionalities. This combination allows for versatile chemical reactions and applications, making it a valuable compound in various fields .
属性
CAS 编号 |
88321-11-3 |
|---|---|
分子式 |
C19H46O11Si2 |
分子量 |
506.7 g/mol |
IUPAC 名称 |
carbonic acid;3-triethoxysilylpropan-1-ol |
InChI |
InChI=1S/2C9H22O4Si.CH2O3/c2*1-4-11-14(12-5-2,13-6-3)9-7-8-10;2-1(3)4/h2*10H,4-9H2,1-3H3;(H2,2,3,4) |
InChI 键 |
GCGMVSIWMSTNQA-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCO)(OCC)OCC.CCO[Si](CCCO)(OCC)OCC.C(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B12325170.png)
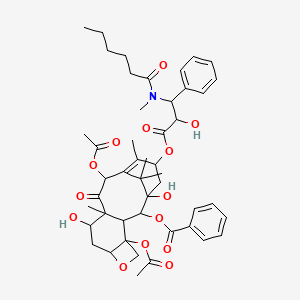
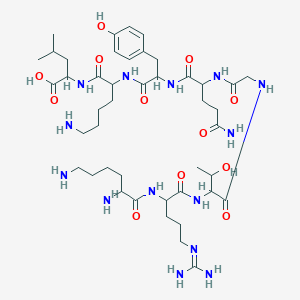
![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
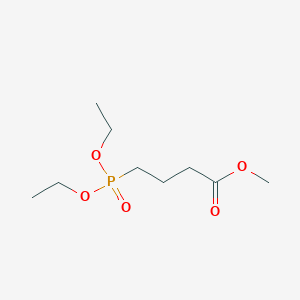
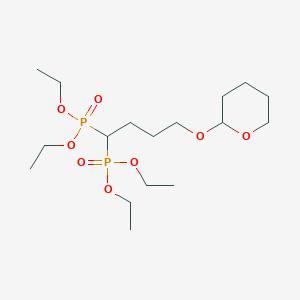
![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)
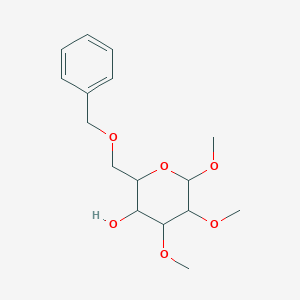
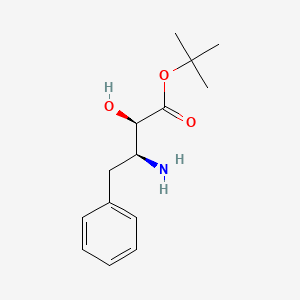
![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)
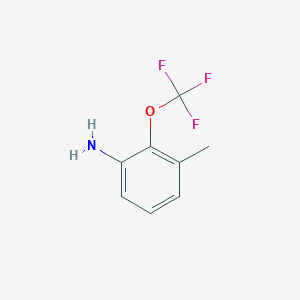

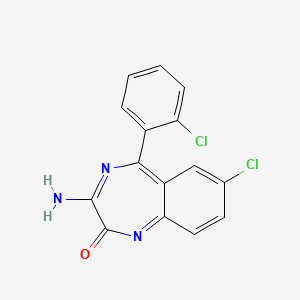
![11-Ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B12325259.png)
